N-hydroxy-5-methoxypyrazine-2-carboximidoyl chloride
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Overview
Description
N-Hydroxy-5-methoxypyrazine-2-carbimidoyl chloride is a chemical compound with the molecular formula C6H6ClN3O2 and a molecular weight of 187.58 g/mol . This compound is used in various chemical and industrial applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-5-methoxypyrazine-2-carbimidoyl chloride typically involves the reaction of 5-methoxypyrazine-2-carboxylic acid with thionyl chloride to form 5-methoxypyrazine-2-carbonyl chloride. This intermediate is then reacted with hydroxylamine hydrochloride to yield the final product .
Industrial Production Methods
Industrial production of N-Hydroxy-5-methoxypyrazine-2-carbimidoyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-5-methoxypyrazine-2-carbimidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chloride group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazine derivatives, which have applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
N-Hydroxy-5-methoxypyrazine-2-carbimidoyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Hydroxy-5-methoxypyrazine-2-carbimidoyl chloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular components, leading to its observed biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-5-methoxypyrazine-2-carboxamide
- N-Hydroxy-5-methoxypyrazine-2-carbothioamide
- N-Hydroxy-5-methoxypyrazine-2-carbimidoyl bromide
Uniqueness
N-Hydroxy-5-methoxypyrazine-2-carbimidoyl chloride is unique due to its specific reactivity and the presence of both hydroxyl and chloride functional groups. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications .
Biological Activity
N-hydroxy-5-methoxypyrazine-2-carboximidoyl chloride is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its molecular formula and structure, which include a pyrazine ring substituted with hydroxyl and methoxy groups. The presence of these functional groups is critical for its biological activity.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various pyrazine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against both bacterial and fungal pathogens.
- Antibacterial Activity : In vitro assays have demonstrated that certain pyrazine derivatives possess strong antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . The minimum inhibitory concentration (MIC) values for these compounds often fall within the low micromolar range, indicating potent activity.
- Antifungal Activity : Some derivatives have also shown antifungal effects against Candida species. However, the activity may vary significantly depending on the specific structural modifications made to the pyrazine core .
The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of microbial cell membranes and interference with essential metabolic processes. This includes inhibition of nucleic acid synthesis and enzyme activity critical for microbial survival .
Case Study 1: Antimycobacterial Activity
A study focused on the development of new antimycobacterial agents derived from pyrazine structures found that compounds similar to this compound displayed promising activity against Mycobacterium tuberculosis. The study reported MIC values as low as 0.78 µg/mL for some derivatives, suggesting potential for further development as antitubercular agents .
Case Study 2: Neuroprotective Effects
Another area of research has investigated the neuroprotective properties of pyrazine derivatives in models of neurodegenerative diseases. Compounds exhibiting BACE1 inhibitory activity have been linked to potential therapeutic effects in Alzheimer's disease, highlighting a dual role in both antimicrobial and neuroprotective contexts .
Research Findings Summary Table
Properties
IUPAC Name |
N-hydroxy-5-methoxypyrazine-2-carboximidoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c1-12-5-3-8-4(2-9-5)6(7)10-11/h2-3,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYGNVHVTOVRFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(N=C1)C(=NO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.